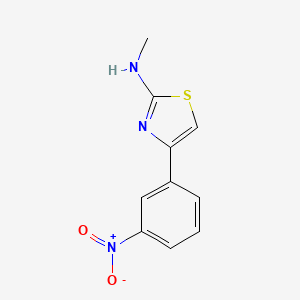

N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Description

N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a thiazole derivative featuring an N-methyl group and a 3-nitrophenyl substituent at the 4-position of the thiazole ring. Thiazole-based compounds are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-11-10-12-9(6-16-10)7-3-2-4-8(5-7)13(14)15/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJZXVKELFROQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. The final step involves methylation of the thiazole nitrogen using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of N-methyl-4-(3-aminophenyl)-1,3-thiazol-2-amine.

Reduction: Formation of N-methyl-4-(3-aminophenyl)-1,3-thiazol-2-amine.

Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of thiazol-2-amine derivatives is highly dependent on substituents at the N- and 4-positions. Below is a comparative analysis of key analogs:

Key Observations:

N-methyl substitution may enhance lipophilicity and metabolic stability relative to unsubstituted (H) or bulkier aryl groups (e.g., 2,4-dimethoxyphenyl in 10s) .

Biological Activity Trends :

- Antiproliferative Activity : Compound 10s (tubulin inhibitor) demonstrates that methoxy groups at both N- and 4-positions enhance potency, suggesting that steric and electronic properties are critical for tubulin binding .

- Antibacterial Activity : Halogenated derivatives (e.g., 3-chloro-2-methylphenyl in ) show moderate activity, implying that hydrophobic interactions with bacterial targets are favorable .

Synthetic Accessibility :

- The nitro group facilitates cyclization reactions (e.g., thiourea-mediated synthesis of 4-nitrophenyl derivatives in ), suggesting that the target compound could be synthesized via similar routes .

Mechanistic Insights from Molecular Docking

- Compound 10s binds to the colchicine site of tubulin , disrupting microtubule dynamics . If the target compound shares this mechanism, the meta-nitro group may sterically hinder binding compared to para-substituted analogs.

- Triazolyl derivatives (e.g., 4g) exhibit anti-inflammatory activity via undefined mechanisms, possibly involving modulation of cytokine pathways .

Physicochemical Properties

Biological Activity

N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of thiazole derivatives, including this compound, typically involves the reaction of appropriate thiourea derivatives with halogenated compounds under acidic or basic conditions. The incorporation of a nitro group at the para position of the phenyl ring enhances the compound's biological activity by influencing its electronic properties and steric effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. The most potent compounds in related studies exhibited IC50 values in the low micromolar range (0.36 to 0.86 μM) against human cancer cell lines such as SGC-7901 .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | SGC-7901 | TBD |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | HT-1080 | 0.36 - 0.86 |

Antimicrobial Activity

Thiazole derivatives have also demonstrated broad-spectrum antimicrobial activity. For example, this compound has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | E. coli | TBD |

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with cellular targets such as tubulin and various enzymes. For instance, some thiazole compounds have been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase . Additionally, the presence of a nitro group may enhance the compound's ability to interact with biological macromolecules through electron-withdrawing effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:

- Antiproliferative Studies : Research indicated that certain thiazole derivatives significantly inhibited cell proliferation across various cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Antimicrobial Assessments : In vitro studies demonstrated that thiazole derivatives exhibited considerable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.